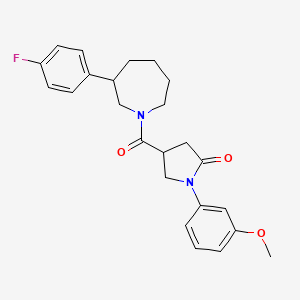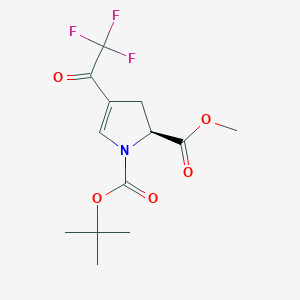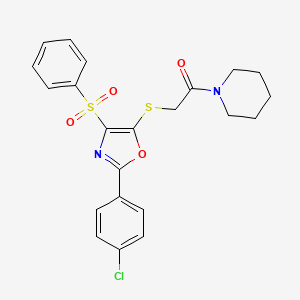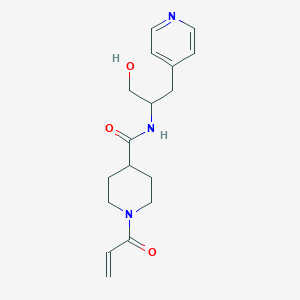
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as HPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of piperidine carboxamide compounds and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood. However, studies have shown that this compound can interact with various proteins and enzymes, including histone deacetylases, p38 mitogen-activated protein kinase, and nuclear factor kappa B. These interactions can lead to the inhibition of cancer cell growth, reduction of inflammation, and protection of neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of macrophages. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its synthetic nature, low toxicity, and potential therapeutic applications. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
For N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide research include further understanding of its mechanism of action, potential therapeutic applications, and optimization of its synthesis method. Additionally, the development of this compound derivatives with improved pharmacokinetic properties and reduced toxicity can lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide involves the reaction between 1-(3-pyridyl)propan-2-amine and 1-acetyl-4-piperidone, followed by the addition of hydroxylamine hydrochloride and propenoic acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(1-Hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has shown to inhibit the growth of cancer cells by inducing apoptosis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(1-hydroxy-3-pyridin-4-ylpropan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-2-16(22)20-9-5-14(6-10-20)17(23)19-15(12-21)11-13-3-7-18-8-4-13/h2-4,7-8,14-15,21H,1,5-6,9-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSHLAIUXUNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CC2=CC=NC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


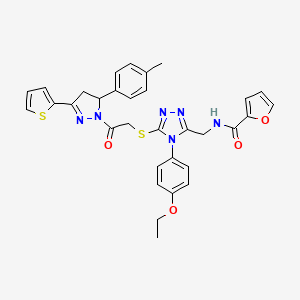
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
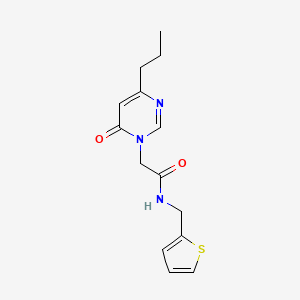

![N-[[5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2511233.png)
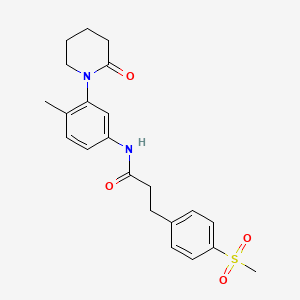
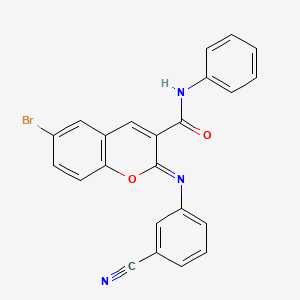

![N-[2-(1H-indol-3-yl)ethyl]-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/no-structure.png)
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
